2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C9H7F4NO It is characterized by the presence of trifluoromethyl and fluoro groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide typically involves the reaction of 2-fluoro-6-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoro-6-methylaniline+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding acids.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-methylphenyl)acetamide
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEVXBMFIFGSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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